N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide
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Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Enhancing Reductive Cleavage of Aromatic Carboxamides
This study discusses the synthesis and cyclic voltammetry of aromatic N-benzyl carboxamides and tert-butyl acylcarbamates, highlighting their facilitated reduction and regiospecific cleavage under mild conditions, which could be relevant for the manipulation of similar compounds including N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide (Ragnarsson et al., 2001).
Substitution Reactions on the Quinoxaline System
The study presents reactions of quinoxaline derivatives, focusing on cyclization to form condensed isoxazole or pyrazole derivatives, which is pertinent for the synthesis and modification of quinoxaline carboxamide compounds (Dahn & Moll, 1966).
Catalysis and Ligand Applications
Rigid P-chiral Phosphine Ligands
This research introduces chiral phosphine ligands, which may include quinoxaline derivatives for asymmetric hydrogenation of alkenes, illustrating the compound's potential role in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Material Science and Chemical Reactivity
Metal-free C3-alkoxycarbonylation
This study demonstrates the functionalization of quinoxalin-2(1H)-ones in metal- and base-free conditions, pertinent for the synthesis of quinoxaline-3-carbonyl compounds, showcasing applications in material science and synthesis of bioactive compounds (Xie et al., 2019).
Antimicrobial and Antibacterial Research
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
The reaction and cytotoxic evaluation of various carboxamide derivatives, including quinoxaline structures, against cancer cell lines, suggesting potential applications in the development of new therapeutic agents (Deady et al., 2003).
Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives
This research on synthesizing pyrazoline and pyrazole derivatives, including quinoxaline moieties, and their evaluation for antimicrobial activity underscores the compound's relevance in developing new antimicrobial agents (Hassan, 2013).
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-18(2,3)23-16(11-9-25-10-15(11)22-23)21-17(24)14-8-19-12-6-4-5-7-13(12)20-14/h4-8H,9-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNABQVPPUNRDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.